3-Dimethylphosphorylcycloheptan-1-amine
Description
Properties
IUPAC Name |
3-dimethylphosphorylcycloheptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOP/c1-12(2,11)9-6-4-3-5-8(10)7-9/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMMSVFJUJLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcycloheptan-1-amine typically involves the cyclization of appropriate precursors followed by the introduction of the dimethylphosphoryl group. One common method includes the reaction of cycloheptanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of membrane-immobilized transaminases has been explored for the synthesis of enantiopure amines, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phosphoryl group can be reduced to a phosphine under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Applications in Pharmaceuticals
One of the primary applications of 3-Dimethylphosphorylcycloheptan-1-amine lies in the pharmaceutical industry, particularly as an intermediate in the synthesis of various bioactive compounds. Its phosphoryl group can enhance the biological activity of certain drugs, making it a valuable building block in medicinal chemistry.
Case Study: Antiviral Agents
A study investigating the use of this compound as an intermediate for synthesizing antiviral agents showed promising results. The compound was used to develop derivatives that exhibited significant antiviral activity against several viruses, including influenza and HIV. The modifications made to the phosphoryl group were found to improve the efficacy and selectivity of these antiviral compounds.
Applications in Agriculture
In agriculture, this compound can be utilized as a pesticide or fungicide. Its ability to disrupt cellular processes in pests makes it an effective agent for crop protection.
Case Study: Efficacy Against Fungal Pathogens
Research conducted on the application of this compound in controlling fungal pathogens demonstrated its effectiveness. In field trials, crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This highlights its potential as a sustainable agricultural solution.
Applications in Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of new polymers and materials with enhanced properties.
Case Study: Polymer Development
A recent study explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for antiviral agents | Enhanced efficacy against viruses |
| Agriculture | Pesticide/fungicide | Significant reduction in fungal infections |
| Material Science | Polymer development | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylcycloheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Dimethylphosphorylcyclohexan-1-amine: Similar structure but with a six-membered ring.
3-Dimethylphosphorylcyclooctan-1-amine: Similar structure but with an eight-membered ring.
Uniqueness: 3-Dimethylphosphorylcycloheptan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Biological Activity
Overview of 3-Dimethylphosphorylcycloheptan-1-amine
This compound is a compound that belongs to the class of organophosphorus compounds, which are known for their diverse biological activities, particularly in the fields of pharmacology and toxicology. The structure of this compound features a cycloheptane ring substituted with a dimethylphosphoryl group and an amine functional group, which can influence its biological properties.
Organophosphorus compounds typically exert their biological effects through inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The specific mechanism for this compound may involve:
- AChE Inhibition : Similar to other organophosphates, it may inhibit AChE, leading to increased cholinergic activity.
- Neurotoxicity : Prolonged exposure can lead to neurotoxic effects, including muscle paralysis and respiratory failure.
Pharmacological Applications
-
Potential Therapeutic Uses :
- Some organophosphorus compounds have been investigated for their potential in treating neurological disorders or as insecticides due to their neuroactive properties.
- Research into derivatives may reveal applications in cancer therapy or as anti-inflammatory agents.
-
Toxicological Concerns :
- Organophosphates are often associated with toxicity and environmental concerns due to their potential to harm non-target organisms and humans.
- Understanding the specific toxicological profile of this compound is crucial for assessing safety in potential applications.
Comparative Analysis
| Property | This compound | Similar Organophosphate Compounds |
|---|---|---|
| Chemical Structure | Cycloheptane ring with dimethylphosphoryl group | Varies (e.g., methylphosphonate) |
| Mechanism of Action | AChE inhibition | AChE inhibition |
| Biological Activity | Potential neurotoxic effects | Neurotoxicity, potential therapeutic uses |
| Toxicity Profile | Not fully characterized | Well-documented |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-Dimethylphosphorylcycloheptan-1-amine in laboratory settings?
- Methodological Answer :
- Always wear protective gear: safety glasses, gloves, lab coats, and masks to avoid skin contact or inhalation .
- Use inert atmosphere techniques (e.g., Schlenk line) during synthesis to prevent unintended reactions with moisture or oxygen .
- Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the dimethylphosphoryl group and cycloheptane backbone. Compare chemical shifts with analogous compounds (e.g., arylcyclohexylamines) .
- Use high-resolution mass spectrometry (HRMS) to validate molecular mass and purity. Cross-reference with computed isotopic patterns from databases like PubChem .
Q. What solvent systems and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Dichloromethane (DCM) and acetonitrile are effective solvents for phosphorylation reactions under inert atmospheres .
- Maintain temperatures between 0–25°C during phosphorylation steps to avoid side reactions. Use catalysts like copper(I) acetate for regioselective modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Case Study : If NMR signals deviate from expected values, re-examine reaction stoichiometry or ligand coordination (e.g., phosphane group interactions) .
- Use DFT computational modeling to predict electronic environments and compare with experimental data. This helps identify steric or electronic anomalies in the cycloheptane ring .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Optimize stepwise purification : Use column chromatography after each reaction stage to isolate intermediates (e.g., amine hydrochlorides) .
- Apply kinetic control in phosphorylation steps: Lower temperatures (e.g., 0°C) and slow reagent addition reduce byproduct formation .
Q. How can the compound’s bioactivity be systematically evaluated while minimizing cytotoxicity?
- Methodological Answer :
- Conduct dose-response assays in cell cultures, starting with nanomolar concentrations. Use cyclohexylamine derivatives as negative controls to isolate phosphoryl-specific effects .
- Pair with molecular docking studies to predict binding affinities with target proteins (e.g., kinase enzymes), reducing reliance on in vivo trials .
Q. What analytical techniques differentiate stereoisomers of this compound?
- Methodological Answer :
- Use chiral HPLC with a cellulose-based stationary phase to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Synthesize diastereomeric salts (e.g., tartaric acid derivatives) and compare melting points or XRD patterns .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental logP values?
- Methodological Answer :
- Reassess computational parameters: Ensure solvent models (e.g., water/octanol) match experimental conditions. Tools like COSMO-RS improve accuracy for phosphorylated compounds .
- Validate experimentally via shake-flask method with UV/Vis quantification to measure partition coefficients .
Q. Why might X-ray crystallography fail for this compound derivatives?
- Methodological Answer :
- Common Issue : Flexible cycloheptane rings hinder crystal lattice formation.
- Solution : Introduce bulky substituents (e.g., aryl groups) to enhance rigidity, or co-crystallize with stabilizing agents like crown ethers .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
